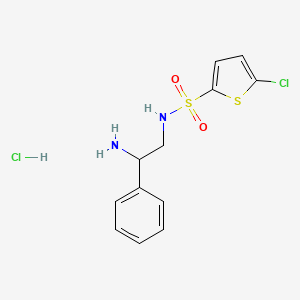![molecular formula C15H22Cl2N2O2 B1431826 2-Chloro-1-{4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride CAS No. 1263275-14-4](/img/structure/B1431826.png)
2-Chloro-1-{4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride
描述
2-Chloro-1-{4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C15H22Cl2N2O2 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
The mode of action would depend on the specific biological target. For instance, if the target is an enzyme, the compound might act as an inhibitor. If the target is a receptor, the compound could act as an agonist or antagonist. The presence of a methoxyphenyl group might suggest potential interactions with aromatic amino acids in the binding site of a target protein .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to affect a variety of pathways, from signal transduction to metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it’s studied. The presence of polar groups (like the hydrochloride) could potentially enhance water solubility and absorption, while the lipophilic methoxyphenyl group might facilitate passage through biological membranes .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. These could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more stable and active at certain pH levels, or its action might be modulated by the presence of other compounds .
属性
IUPAC Name |
2-chloro-1-[4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2.ClH/c1-20-14-5-3-13(4-6-14)12-17-7-2-8-18(10-9-17)15(19)11-16;/h3-6H,2,7-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONAQBXIPXKGGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(CC2)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


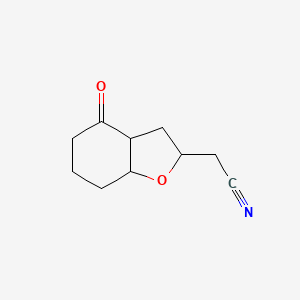

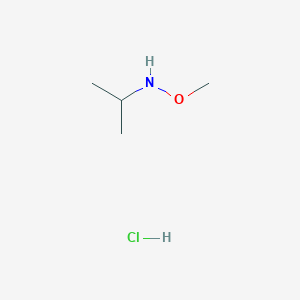
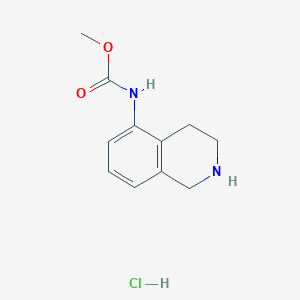
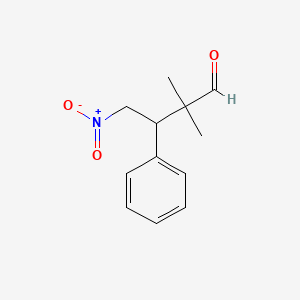
![methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride](/img/structure/B1431750.png)
![[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1431752.png)
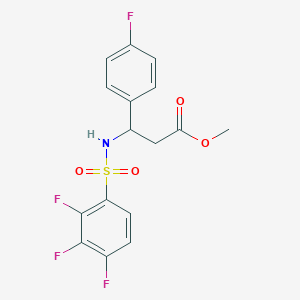
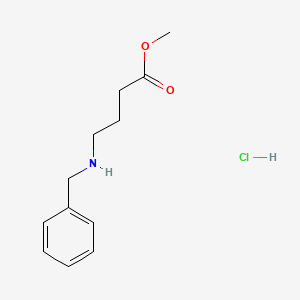
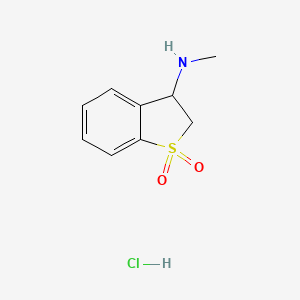
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride](/img/structure/B1431762.png)
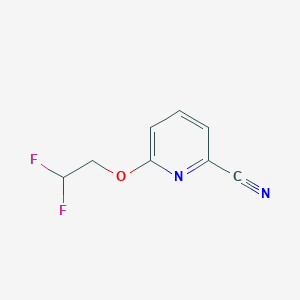
![1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1431765.png)
